molecular formula C21H26N2OS2 B3713705 2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE

2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE

Cat. No.: B3713705
M. Wt: 386.6 g/mol
InChI Key: VNGFAEUVOOTSMI-UHFFFAOYSA-N
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Description

“2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl 4-methyl-1-piperidinecarbodithioate” is a complex organic compound. It contains a carbazole moiety, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The compound also contains a 2-oxoethyl group and a 4-methyl-1-piperidinecarbodithioate group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were synthesized and evaluated as butyrylcholinesterase inhibitors . The reaction was investigated with different catalyst loading of 15, 20, and 25 mol % . Another study reported the reflux of a reaction mixture on a water bath for 30 minutes, after which the excess solvent was evaporated and the resulting solid was washed with petroleum ether and crystallized .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent groups. The carbazole moiety is a tricyclic structure with a pyrrole ring fused on either side to a benzene ring . The 2-oxoethyl group and the 4-methyl-1-piperidinecarbodithioate group are attached to this carbazole moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the molecular weight of 1,2,3,4-tetrahydro-9H-carbazole is 171.2383 . More specific information about the compound is not available in the resources.

Properties

IUPAC Name

[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl] 4-methylpiperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-15-10-12-22(13-11-15)21(25)26-14-20(24)23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2,4,6,8,15H,3,5,7,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGFAEUVOOTSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE
Reactant of Route 2
Reactant of Route 2
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE
Reactant of Route 3
Reactant of Route 3
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE
Reactant of Route 5
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE
Reactant of Route 6
2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL 4-METHYLPIPERIDINE-1-CARBODITHIOATE

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